Butyl tiglate
Overview
Description
Butyl tiglate is a natural product found in Heracleum dissectum with data available.
Mechanism of Action
Target of Action
Butyl tiglate, also known as tigilanol tiglate, primarily targets Protein Kinase C (PKC) and the C1 domain . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . The role of PKC is significant in several signal transduction cascades .
Mode of Action
This compound interacts with its targets by acting as a PKC activator . It binds to the C1 domain, leading to the activation of PKC . This interaction results in the disruption of tumor vasculature, leading to hemorrhagic necrosis of the lesion .
Biochemical Pathways
The activation of PKC by this compound affects several biochemical pathways. It induces the death of endothelial and cancer cells via a caspase/gasdermin E-dependent pyroptotic pathway . At therapeutic doses, this compound acts as a lipotoxin, binding to and promoting mitochondrial/endoplasmic reticulum (ER) dysfunction . This leads to unfolded protein response mt/ER upregulation, subsequent ATP depletion, organelle swelling, caspase activation, gasdermin E cleavage, and induction of terminal necrosis .
Pharmacokinetics
It is known that this compound is being developed as an intralesional agent for the treatment of various subcutaneous malignancies . This suggests that its bioavailability may be influenced by the method of administration.
Result of Action
The action of this compound results in significant molecular and cellular effects. It induces the death of endothelial and cancer cells at therapeutically relevant concentrations . This leads to the disruption of tumor vasculature, causing hemorrhagic necrosis of the lesion . Additionally, this compound promotes the release/externalization of damage-associated molecular patterns (HMGB1, ATP, calreticulin) from cancer cells in vitro and in vivo, characteristics indicative of immunogenic cell death (ICD) .
Properties
IUPAC Name |
butyl (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-11-9(10)8(3)5-2/h5H,4,6-7H2,1-3H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGFLIOXJWFKKX-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=C/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7785-66-2 | |
Record name | Butyl tiglate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7785-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl (2E)-2-methylbut-2-enoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUTYL (2E)-2-METHYLBUT-2-ENOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD4CT8NDW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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